molecular formula C12H14O B13613793 4,8-Dimethyl-3,4-dihydronaphthalen-1(2H)-one

4,8-Dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13613793
M. Wt: 174.24 g/mol
InChI Key: ALCCDSFRTLMBAP-UHFFFAOYSA-N
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Description

4,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with two methyl groups at the 4 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one can be achieved through several synthetic routes. One common method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid . This reaction leads to the formation of the desired naphthalene derivative.

Industrial Production Methods

In industrial settings, the production of 4,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one may involve catalytic hydrogenation of naphthalene derivatives. Nickel catalysts are traditionally employed for this purpose, although other variations have been evaluated . The process involves hydrogenation under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is often used for reduction.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce more saturated naphthalene derivatives.

Scientific Research Applications

4,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

4,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCCDSFRTLMBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2=C(C=CC=C12)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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